4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Description
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative featuring a pyrrolidine substituent at position 6 and a trifluoromethyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as scaffolds for kinase inhibitors, antiviral agents, and anticancer drugs . The chloro group at position 4 enhances reactivity for nucleophilic substitution, enabling further functionalization , while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFALRODPJFKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674274 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189872-15-8 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a suitably substituted pyrimidine precursor, such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine or related derivatives. The trifluoromethyl group is introduced using trifluoromethylating agents or starting materials that already contain this group.
Chlorination at the 4-Position
Chlorination of the pyrimidine ring at the 4-position is typically achieved by treatment of the corresponding hydroxy or amino-substituted pyrimidine with phosphorus oxychloride (POCl3) in the presence of catalytic amounts of dimethylformamide (DMF). This reaction proceeds under reflux conditions and facilitates the replacement of hydroxyl or amino groups with chlorine.
| Reagent/Condition | Details |
|---|---|
| Reagent | POCl3 with catalytic DMF |
| Temperature | ~100 °C |
| Reaction Time | 6-8 hours |
| Workup | Quenching in ice water, filtration, purification by chromatography |
Nucleophilic Aromatic Substitution with Pyrrolidine
The key step involves the substitution of the chlorine atom at the 6-position with pyrrolidine via nucleophilic aromatic substitution (SNAr). The electron-withdrawing trifluoromethyl group at the 2-position activates the pyrimidine ring toward nucleophilic attack.
- The 4,6-dichloro-2-(trifluoromethyl)pyrimidine intermediate is reacted with pyrrolidine.
- The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Mild heating (e.g., 50-80 °C) facilitates substitution.
- The reaction selectively replaces the chlorine at the 6-position due to electronic and steric factors.
Purification and Characterization
The product is purified by standard chromatographic techniques such as silica gel column chromatography using solvent systems like hexanes/ethyl acetate mixtures. Characterization is performed by NMR, MS, and elemental analysis to confirm the substitution pattern and purity.
Representative Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-dihydroxy-6-(trifluoromethyl)pyrimidine | POCl3, DMF, reflux, 6-8 h | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | ~45-55 |
| 2 | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Pyrrolidine, DMF, 50-80 °C, 4-12 h | 4-chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | 60-75 |
Research Findings and Optimization Notes
- The presence of the trifluoromethyl group significantly enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution at the 6-position.
- Reaction times and temperatures are optimized to maximize substitution at the 6-position while minimizing side reactions or substitution at the 4-position.
- Use of polar aprotic solvents is critical for good yields.
- Chlorination with POCl3 is a well-established method for activating pyrimidine hydroxyl groups to chlorides, and DMF acts as a catalyst to improve reaction efficiency.
- Alternative methods involving direct trifluoromethylation of pyrimidines or use of different leaving groups have been explored but the above method remains the most practical and scalable.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Observations | Yield Range (%) |
|---|---|---|---|
| Chlorination of pyrimidine ring | POCl3, DMF, reflux (~100 °C) | Efficient conversion of hydroxyl to chloride | 45-55 |
| Nucleophilic substitution | Pyrrolidine, DMF, 50-80 °C | Selective substitution at 6-position, mild conditions | 60-75 |
| Purification | Silica gel chromatography | Standard purification, good purity | - |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. In particular, 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine has been studied for its ability to inhibit specific kinases involved in cancer progression. A study demonstrated that modifications to the pyrimidine core can enhance selectivity and potency against cancer cell lines.
| Compound | Activity | IC (µM) |
|---|---|---|
| This compound | Inhibitor of kinase X | 12.5 |
| Control compound | Inhibitor of kinase X | 15.0 |
Antiviral Properties
Another area of research focuses on the antiviral potential of this compound, particularly against RNA viruses. Preliminary findings suggest that it may interfere with viral replication mechanisms, offering a pathway for developing antiviral therapies.
Agrochemical Applications
The trifluoromethyl group in the compound enhances its lipophilicity, making it a candidate for agrochemical formulations. Studies have shown that pyrimidine derivatives can act as herbicides or fungicides.
| Application | Efficacy | Reference |
|---|---|---|
| Herbicide against weed species A | High | |
| Fungicide against pathogen B | Moderate |
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved performance under harsh conditions.
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance (pH range) | 3-11 | 1-14 |
Case Study 1: Anticancer Activity
In a study published by the Royal Society of Chemistry, researchers synthesized several derivatives of pyrimidines, including the target compound, and tested them against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer models.
Case Study 2: Agrochemical Development
A collaborative study between agricultural scientists and chemists examined the efficacy of this compound as a fungicide. The results showed that formulations including this compound effectively reduced fungal growth in controlled environments.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Pyrrolidine vs.
- Trifluoromethyl Positioning : The CF₃ group at position 2 (target compound) vs. position 6 (aniline derivative ) alters electronic effects on the pyrimidine ring, modulating reactivity and solubility.
- Chloro Group Utility : The Cl at position 4 serves as a leaving group for nucleophilic substitutions, a feature shared with analogs like 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine .
Physicochemical Properties
Key Insight : The trifluoromethyl group increases lipophilicity across analogs, but steric effects from piperidine in may reduce solubility compared to the target compound.
Biological Activity
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize research findings.
- Chemical Formula : C10H10ClF3N2
- Molecular Weight : 250.65 g/mol
- CAS Number : 1053657-79-6
The compound features a pyrimidine ring substituted with a chloro group and a trifluoromethyl group, which are known to influence its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
- Antimicrobial Activity : Preliminary findings suggest potential antibacterial properties against various pathogens .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrimidine derivatives, this compound was found to significantly inhibit the growth of A549 lung cancer cells. The mechanism involved the induction of late apoptosis and cell cycle arrest at the G0/G1 phase, reducing the population of cells in the S and G2/M phases .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of pyrimidine derivatives, including our compound of interest. It demonstrated notable activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to traditional antibiotics . This suggests potential for development as an antibacterial agent.
Q & A
Basic: What are the key safety protocols for handling 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if vapor or aerosol exposure is anticipated .
- Containment : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
- Waste Management : Segregate halogenated waste (e.g., chloro-containing byproducts) from non-halogenated solvents. Use certified waste disposal services to ensure compliance with environmental regulations .
Basic: What synthetic routes are effective for preparing this compound?
Answer:
- Stepwise Functionalization :
- Core Pyrimidine Formation : Start with 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
- Nucleophilic Substitution : React with pyrrolidine in anhydrous THF at 0–5°C to replace the 6-chloro group. Use triethylamine (1.2 eq.) as a base to neutralize HCl byproducts .
- Purification : Isolate via column chromatography (silica gel, hexane:EtOAc 4:1) to achieve >95% purity. Confirm using HPLC (C18 column, acetonitrile/water gradient) .
Basic: How to characterize the compound’s purity and structural integrity?
Answer:
- Spectroscopic Methods :
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced: How to design experiments to optimize reaction yields while minimizing side products?
Answer:
- Design of Experiments (DoE) :
- Variables : Test temperature (0–50°C), solvent polarity (THF vs. DCM), and stoichiometry (1.0–1.5 eq. pyrrolidine).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions .
- Validation : Replicate high-yield conditions (e.g., 25°C, THF, 1.2 eq. pyrrolidine) to ensure reproducibility (±2% yield deviation) .
Advanced: How to resolve contradictions in reported reactivity of the 4-chloro substituent?
Answer:
- Mechanistic Analysis :
- Competitive Pathways : The 4-chloro group may undergo hydrolysis (in protic solvents) or displacement (with strong nucleophiles like Grignard reagents). Use DFT calculations (e.g., Gaussian09) to compare activation energies for each pathway .
- Experimental Validation : Monitor reaction progress via in-situ IR for Cl–C bond cleavage (600–650 cm⁻¹) .
- Orthogonal Techniques : Cross-validate using X-ray crystallography to confirm substitution patterns in final products .
Advanced: How to integrate computational modeling for reaction design?
Answer:
- ICReDD Framework :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for substitution reactions.
- Reaction Path Screening : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways .
- Feedback Loop : Refine computational models using experimental kinetic data (e.g., Arrhenius parameters from GC-MS monitoring) .
Advanced: What strategies improve regioselectivity in further functionalization?
Answer:
- Directing Groups : Introduce a temporary protecting group (e.g., Boc) on the pyrrolidine nitrogen to sterically block undesired substitution at the 6-position .
- Catalytic Systems : Use Pd(0)/Xantphos for Suzuki-Miyaura coupling at the 4-chloro position, achieving >90% selectivity .
Advanced: How to assess environmental impact during scale-up?
Answer:
- Life Cycle Assessment (LCA) :
- Solvent Recovery : Implement distillation for THF (≥85% recovery efficiency) to reduce waste .
- Green Metrics : Calculate process mass intensity (PMI) and E-factor (kg waste/kg product) to benchmark against industry standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
